N-(2-methyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide
Overview
Description
N-(2-methyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C14H12N4O and its molecular weight is 252.27 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-methyl-1H-benzimidazol-6-yl)isonicotinamide is 252.10111102 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Benzimidazoles, including derivatives like N-(2-methyl-1H-benzimidazol-6-yl)isonicotinamide, have been synthesized and evaluated for their selective receptor antagonistic properties, aiming at developing drugs for conditions such as obesity. These compounds exhibit high selectivity and affinity for specific receptors, highlighting their potential in drug discovery (Zarrinmayeh et al., 1998).
- High-performance liquid chromatography methods have been developed to determine the presence and degradation products of benzimidazole derivatives in pharmaceutical forms, ensuring quality control and stability of these compounds in medical applications (Al-Kurdi et al., 1999).
Biological Activities and Applications
- New benzimidazole-derived isothioureas have been synthesized and studied in vitro for their antileukemic properties, indicating their potential as therapeutic agents against leukemia and possibly other cancers (Koronkiewicz et al., 2015).
- Certain benzimidazole derivatives have been identified as potent Poly(ADP-ribose) polymerase (PARP) inhibitors, showing significant potential in the treatment of cancer. These compounds demonstrate strong cellular potency and efficacy, making them promising candidates for further clinical development (Penning et al., 2009).
Potential Anticancer Activity
- Novel benzimidazole NPS opioids have been explored for their high potency, highlighting a new class of compounds that could be relevant in pain management and potentially in studying opioid receptor interactions (Blanckaert et al., 2019).
- Benzimidazole-based Zn(II) complexes have been investigated for their anticancer activity against human carcinoma cells, indicating the potential of metal-organic compounds in cancer therapy (Zhao et al., 2015).
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
For instance, some benzimidazole derivatives have been shown to inhibit enzymes, disrupt cell division, or modulate immune responses .
Biochemical Pathways
These might include pathways related to cell division, inflammation, viral replication, and others .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .
Result of Action
Given the broad range of activities associated with benzimidazole derivatives, the effects could include inhibition of cell division, modulation of immune responses, and disruption of microbial growth .
Properties
IUPAC Name |
N-(2-methyl-3H-benzimidazol-5-yl)pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-9-16-12-3-2-11(8-13(12)17-9)18-14(19)10-4-6-15-7-5-10/h2-8H,1H3,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZCYYSPQUVKND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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